molecular formula C13H19N5O2 B5592150 3-methyl-7-[2-(1-piperidinyl)ethyl]-3,7-dihydro-1H-purine-2,6-dione

3-methyl-7-[2-(1-piperidinyl)ethyl]-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B5592150
M. Wt: 277.32 g/mol
InChI Key: YAUFBKQYEZCSRB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of purine derivatives, including 3-methyl-7-[2-(1-piperidinyl)ethyl]-3,7-dihydro-1H-purine-2,6-dione, involves complex chemical processes. Research by Chłoń-Rzepa et al. (2004) details the synthesis of similar purine derivatives, showing how different substituents affect the compound's properties and activities, particularly in the cardiovascular domain (Chłoń-Rzepa et al., 2004).

Molecular Structure Analysis

The molecular structure of purine derivatives, including this compound, is crucial for understanding their interaction mechanisms. Khan et al. (2013) provide insights into the molecular structure of related compounds, highlighting the importance of the piperidine moiety in the molecular conformation (Khan et al., 2013).

Chemical Reactions and Properties

Purine-6,8-diones, a related class, undergo various chemical reactions, including ionization and methylation, as explored by Rahat et al. (1974). These reactions are influenced by the presence of methyl groups and other substituents, which could be extrapolated to the compound (Rahat et al., 1974).

Physical Properties Analysis

The physical properties of purine derivatives are influenced by their molecular structure. Studies like the one by Weatherhead-Kloster et al. (2005) on 1,4-piperazine-2,5-diones can provide insights into the physical properties of similar compounds, including solubility, crystallization behavior, and hydrogen bonding capabilities (Weatherhead-Kloster et al., 2005).

Chemical Properties Analysis

The chemical properties of such compounds are deeply linked to their molecular structure and substituent groups. For example, the synthesis and properties of 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione, discussed by Leung et al. (1987), highlight how variations in alkyl groups affect chemical properties like inhibitory activity, which could be relevant to understanding the chemical behavior of 3-methyl-7-[2-(1-piperidinyl)ethyl]-3,7-dihydro-1H-purine-2,6-dione (Leung et al., 1987).

properties

IUPAC Name

3-methyl-7-(2-piperidin-1-ylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2/c1-16-11-10(12(19)15-13(16)20)18(9-14-11)8-7-17-5-3-2-4-6-17/h9H,2-8H2,1H3,(H,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUFBKQYEZCSRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C=N2)CCN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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